molecular formula C21H21N3O5S2 B2910745 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 312755-13-8

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2910745
CAS No.: 312755-13-8
M. Wt: 459.54
InChI Key: WVORXUOKJQMLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (Molecular Formula: C21H21N3O5S2) is a high-value chemical reagent belonging to a novel class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical pentameric ligand-gated ion channel (pLGIC) in the Cys-loop receptor superfamily . This compound serves as a potent and selective pharmacological tool for the exploration of ZAC's physiological functions, which are currently not well elucidated but may include roles in T-cell division and neural signaling . It functions as a state-dependent, negative allosteric modulator, exerting its effect by noncompetitive antagonism of Zn2+-induced ZAC signaling and targeting the transmembrane and/or intracellular domains of the receptor . Functional characterization using two-electrode voltage clamp electrophysiology in Xenopus oocytes has demonstrated that close analogs of this benzamide class are potent ZAC antagonists (IC50 values in the 1-3 μM range) and exhibit significant selectivity, showing no substantial agonist, antagonist, or modulatory activity at other classic Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . The core structure incorporates key pharmacophoric elements, including a benzamide group linked to a 1,3-thiazol scaffold, a 2-methoxyphenyl substituent, and a morpholine-4-sulfonyl group, which are critical for its biological activity and interaction with the allosteric site on ZAC . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-28-19-5-3-2-4-17(19)18-14-30-21(22-18)23-20(25)15-6-8-16(9-7-15)31(26,27)24-10-12-29-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORXUOKJQMLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine, which can be achieved using sulfonyl chlorides in the presence of a base like pyridine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Thiazole Derivatives with Morpholine Sulfonyl Benzamide

Compound Name Thiazole Substituent Key Structural Differences Reported Activity/Properties References
Target Compound 4-(2-Methoxyphenyl) Hypothesized receptor binding due to electron-donating methoxy group
N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide 4-(4-tert-Butylphenyl) tert-Butyl group increases hydrophobicity and steric bulk No direct activity reported; structural analog for solubility studies
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide 4-(2,5-Dimethylphenyl) Dimethyl groups enhance lipophilicity and steric hindrance Not explicitly stated; likely used in SAR studies
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide Benzothiazole-tetrahydrobenzothiophene hybrid Fused bicyclic system alters conformational flexibility Potential kinase or receptor modulation due to extended π-system
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to bulky tert-butyl or electron-neutral dimethyl groups .
  • Solubility : Morpholine sulfonyl groups improve aqueous solubility, but hydrophobic substituents (e.g., tert-butyl) counteract this effect .

Sulfonamide Variants

Compound Name Sulfonamide Group Key Differences Reported Activity References
Target Compound Morpholine-4-sulfonyl
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl Diethylamine reduces polarity Likely lower solubility; nitro group may confer redox activity
4-(Dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Dimethylsulfamoyl Smaller alkyl groups increase metabolic stability Potential CNS penetration due to fluorophenyl group
Key Observations:
  • Sulfonamide Electronics : Morpholine sulfonyl provides a balance of hydrogen-bonding capacity and solubility, whereas diethyl or dimethyl variants may prioritize lipophilicity for membrane permeability .

Pharmacological Context from Related Compounds

  • Dopamine Receptor Ligands: WC-10 (4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide) shares a 2-methoxyphenyl motif and exhibits high D3 receptor affinity (Kd = 1.6 nM). This suggests that the target compound’s methoxy group may similarly enhance receptor interactions .
  • COX/LOX Inhibitors: Thiazoles with 4-hydroxy-3-methoxyphenyl substituents (e.g., compound 6a) show dual COX-1/COX-2 inhibition (IC50 ~9–11 µM).

Biological Activity

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound combines a thiazole moiety with a morpholine ring and a sulfonamide group, contributing to its potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 276.35 g/mol
  • CAS Number : 521318-88-7

The compound's structure features a thiazole ring substituted with a methoxyphenyl group, enhancing its solubility and bioavailability compared to similar compounds lacking the morpholine component.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, with a notable increase in annexin V-FITC positive cells, indicating late-stage apoptosis. The compound's effectiveness was quantified by a 22-fold increase in apoptotic cells compared to control groups .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against carbonic anhydrases (CAs). It demonstrated potent inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II (IC50 values of 1.55 to 3.92 μM) . This selective inhibition suggests potential applications in treating conditions where CA IX is implicated, such as certain cancers.

Antibacterial and Antifungal Activities

In addition to its anticancer effects, this compound has shown promising antibacterial activity. In vitro studies reported significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited an antibacterial activity percentage of up to 80.69% at a concentration of 50 μg/mL . Moreover, it has been evaluated for antifungal properties, although specific results are less documented.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
  • Enzyme Inhibition : By inhibiting carbonic anhydrases, it affects tumor growth and bacterial viability.
  • Cellular Uptake : Studies using HPLC methods have shown effective cellular uptake in cancer cell lines, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(4-Methoxyphenyl)-1,3-thiazoleThiazole ring with methoxy substitutionAntimicrobialLacks morpholine; simpler structure
5-(4-Methoxyphenyl)thiazoleAdditional phenyl groupAnticancerLacks morpholine; different substitution pattern
N-[4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholineMethyl substitution on thiazoleAntifungalDifferent substitution pattern affecting activity

The presence of the morpholine ring in the target compound enhances its solubility and bioavailability compared to similar compounds without this feature .

Case Studies and Research Findings

Several research studies have documented the biological activity of this compound:

  • Apoptosis Induction Study : A study highlighted that the compound significantly increased apoptotic markers in MDA-MB-231 cells compared to controls .
  • Enzyme Inhibition Research : Another study focused on the selectivity of the compound towards carbonic anhydrases, showcasing its potential as a therapeutic agent against tumors expressing CA IX .
  • Antibacterial Screening : A comprehensive evaluation of antibacterial activities demonstrated effective inhibition against multiple strains of bacteria, reinforcing its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.